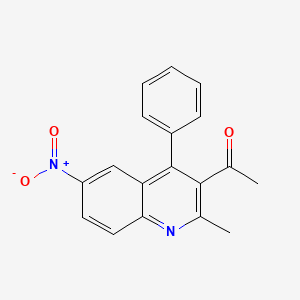

1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(20(22)23)8-9-16(15)19-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIPPSXNVGKKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])C3=CC=CC=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319969 | |

| Record name | 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312750-41-7 | |

| Record name | 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone typically involves the reaction of ortho-nitro amino benzophenone with acetylacetone in the presence of ortho-phosphoric acid as a catalyst in ethanol . The nitro function of the compound can be reduced using zinc dust and ammonium chloride to form the corresponding amine, which can then be further modified .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like zinc dust and ammonium chloride.

Substitution: The amine derivative can undergo substitution reactions with various sulfonyl chlorides to form arylsulfonamides.

Common Reagents and Conditions

Reduction: Zinc dust and ammonium chloride in ethanol.

Substitution: Various substituted sulfonyl chlorides in the presence of appropriate solvents.

Major Products Formed

Reduction: 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethanone.

Substitution: Arylsulfonamide derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized through various methods, including microwave-assisted techniques that enhance yield and purity. For instance, a study reported the synthesis of 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone via a reaction involving 5-nitro-2-amino-benzophenone and acetylacetone under acidic conditions, yielding a product with a melting point of 403 K and a yield of 60% . The characterization of the compound has been performed using techniques such as X-ray crystallography, NMR, and IR spectroscopy, confirming its structural integrity and purity .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria like Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi such as Candida albicans . The presence of the nitro group in the structure is believed to enhance its biological activity by contributing to electron-withdrawing properties, which may affect the compound's interaction with microbial targets.

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | Activity Observed (Zone of Inhibition) |

|---|---|

| Mycobacterium smegmatis | Significant inhibition (16 mm) |

| Pseudomonas aeruginosa | Moderate inhibition (12 mm) |

| Candida albicans | Minimal inhibition (8 mm) |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as HCT116 and MCF7. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells . The IC50 values for several derivatives range from 1.9 to 7.52 μg/mL, demonstrating promising efficacy against these cell lines.

Table 2: Anticancer Activity Profiles

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| HCT116 | 1.9 - 7.52 |

| MCF7 | 2.5 - 8.0 |

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone and its derivatives involves the inhibition of specific enzymes or pathways. For instance, its α-glucosidase and α-amylase inhibitory activities are attributed to the formation of stable ligand-receptor complexes, which prevent the enzymes from catalyzing the breakdown of carbohydrates . This inhibition helps in managing blood glucose levels in diabetic patients.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Nitro vs. Amino Groups: The nitro group in the parent compound is electron-withdrawing, enhancing electrophilicity for subsequent reductions (e.g., to amino groups in ). In contrast, amino derivatives exhibit improved solubility and serve as intermediates for bioactive sulfonamides . The methoxy group in introduces steric hindrance, affecting dihedral angles (74.43° between quinoline and phenyl rings) .

Crystallographic Differences: The parent compound’s planar quinoline core contrasts with the twisted conformations observed in chloro-methoxy derivatives (), where non-covalent interactions (C–H···O, π–π stacking) dominate crystal packing .

Biological Activity

1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse sources.

Synthesis

The compound was synthesized through a series of chemical reactions involving quinoline derivatives. The initial synthesis involved the reduction of the nitro group using zinc dust and ammonium chloride, leading to a more biologically active form of the compound. This method highlights the importance of functional group modifications in enhancing biological activity .

Biological Activity

Antioxidant Activity

this compound has shown significant antioxidant properties. In vitro studies indicated that it effectively scavenges free radicals, which can contribute to cellular damage and various diseases. The antioxidant capacity was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, demonstrating a strong ability to reduce oxidative stress in cellular models .

Antimicrobial Activity

The compound exhibited promising antimicrobial properties against various bacterial strains. In vitro evaluations indicated effective inhibition of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that this compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

Research has indicated potential antitumor effects of this compound. Studies reported that it could inhibit the proliferation of cancer cell lines in vitro, with IC50 values suggesting significant potency against specific types of tumors. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies

Study 1: Antioxidant and Antimicrobial Evaluation

In a study assessing the biological activity of various quinoline derivatives, this compound was found to have superior antioxidant and antimicrobial effects compared to other tested compounds. The study utilized a variety of assays to quantify these activities, reinforcing its potential as a therapeutic agent .

Study 2: Antitumor Mechanism Investigation

A detailed investigation into the antitumor mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The results suggested that it could serve as a lead compound for further development into anticancer drugs targeting specific signaling pathways involved in tumor growth .

Data Summary

Q & A

Basic: What are common synthetic routes for 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted quinoline derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, condensation reactions involving aldehydes and aminoquinolinones under reflux conditions (e.g., ethanol with acetic acid catalysis) are employed, monitored by TLC for reaction completion . For nitro-group introduction, nitration of precursor quinoline derivatives using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) is common.

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

Optimization involves systematic variation of:

- Catalyst loading (e.g., 1–5 mol% AlCl₃ for Friedel-Crafts) to balance reactivity and side reactions.

- Temperature control : Nitration requires strict low-temperature regimes (0–5°C) to avoid over-nitration .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Reaction time : Monitor via TLC or HPLC to terminate reactions at kinetic vs. thermodynamic product dominance .

Basic: What techniques are used to monitor reaction progress during synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Regular sampling and visualization under UV light to track reactant consumption .

- Spectroscopic methods : In-situ IR spectroscopy to confirm acyl group incorporation (C=O stretch at ~1700 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) for intermediates and final product .

Advanced: How can researchers address compound instability during prolonged experiments?

Methodological Answer:

Instability due to nitro-group sensitivity or quinoline ring oxidation can be mitigated by:

- Temperature control : Store intermediates at –20°C and use ice baths during exothermic steps .

- Inert atmospheres : Conduct reactions under N₂/Ar to prevent oxidative degradation.

- Stabilizing additives : Include radical scavengers (e.g., BHT) in reaction mixtures .

Basic: What characterization methods validate the structure of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl protons at δ 7.2–8.0 ppm, methyl groups at δ 2.5–2.7 ppm) .

- X-ray crystallography : Resolve nitro-group orientation and quinoline planarity .

- Elemental analysis : Verify C, H, N, O percentages against theoretical values .

Advanced: How can spectral data discrepancies (e.g., IR vs. NMR) be resolved?

Methodological Answer:

- Cross-validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with ¹³C NMR ketone signals (~200–210 ppm) .

- Dynamic NMR : Resolve conformational ambiguities (e.g., rotamers) by variable-temperature experiments.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict spectra and assign peaks .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water or acetic acid for high-purity crystals .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate nitro-substituted byproducts .

Advanced: How should researchers design experiments when prior data conflicts (e.g., contradictory melting points)?

Methodological Answer:

- Reproducibility checks : Replicate synthesis under identical conditions (solvent, cooling rate) .

- DSC analysis : Use differential scanning calorimetry to confirm melting points and detect polymorphs .

- Meta-analysis : Compare literature data (e.g., NIST, PubChem) to identify outliers or contextual factors (e.g., impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.